4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Catalog No.
S6762111
CAS No.
2640976-89-0
M.F
C17H23ClN2OS
M. Wt
338.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl...

CAS Number

2640976-89-0

Product Name

4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone

Molecular Formula

C17H23ClN2OS

Molecular Weight

338.9 g/mol

InChI

InChI=1S/C17H23ClN2OS/c18-16-5-1-3-14(11-16)12-19-6-2-4-15(13-19)17(21)20-7-9-22-10-8-20/h1,3,5,11,15H,2,4,6-10,12-13H2

InChI Key

DYKZARIFEVBICM-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCSCC3

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCSCC3

4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound characterized by its unique structural components, which include a piperidine ring, a thiomorpholine ring, and a chlorophenyl group. This compound has the molecular formula C17H23ClN2OSC_{17}H_{23}ClN_{2}OS and a molecular weight of approximately 338.9 g/mol. The presence of both the piperidine and thiomorpholine rings contributes to its distinctive chemical properties, making it a subject of interest in medicinal chemistry and drug development .

  • Oxidation: The methoxy group can be oxidized to form phenolic derivatives.
  • Reduction: The carbonyl group can be reduced to yield alcohols.
  • Substitution: The chlorophenyl group may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents used.
  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
  • Substitution: Nucleophilic substitution can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

  • From oxidation, the product may include 4-{1-[(3-hydroxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine.
  • From reduction, it may yield 4-{1-[(3-chlorophenyl)methyl]piperidine-3-methanol}thiomorpholine.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Research indicates that 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine exhibits potential biological activities, particularly as an inhibitor for certain enzymes or receptors. Its structural features allow it to interact with various biological targets, potentially influencing pathways related to pain management, inflammation, or other therapeutic areas. Further studies are needed to elucidate its precise mechanisms of action and therapeutic potential .

Synthetic Routes

The synthesis of 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple synthetic steps:

  • Preparation of Piperidine Precursor: Reaction of 3-chlorobenzyl chloride with piperidine to form the intermediate piperidine compound.
  • Formation of Thiomorpholine Derivative: The intermediate is then reacted with thiomorpholine-3-carbonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

For industrial production, optimizing reaction conditions is crucial for maximizing yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography .

4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Medicine: Investigated for its potential use as an active pharmaceutical ingredient or intermediate in drug formulations.
  • Industry: Utilized in developing new materials with specific properties, including polymers or coatings .

Studies on the interactions of 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine with biological targets are ongoing. Preliminary data suggest that its dual-ring structure enhances binding affinity and specificity towards certain receptors or enzymes. This characteristic could make it valuable in targeted therapies for various diseases .

Several compounds share structural similarities with 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine:

Compound NameStructural FeaturesUnique Aspects
4-{1-[(4-methoxyphenyl)methyl]piperidine}Lacks thiomorpholine ringContains only piperidine and methoxyphenyl groups
4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}morpholineMorpholine instead of thiomorpholineSimilar structure but different ring properties
N-(4-chlorophenyl)-1-(3-methylbenzoyl)piperidineContains piperidine and chlorophenylLacks thiomorpholine component

Uniqueness

The uniqueness of 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine lies in its combination of both piperidine and thiomorpholine rings. This structural configuration may enhance its chemical reactivity and biological activity compared to similar compounds, making it a promising candidate for further research in medicinal chemistry .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

338.1219622 g/mol

Monoisotopic Mass

338.1219622 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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